![molecular formula C32H48N2O23 B598655 Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP CAS No. 148705-09-3](/img/structure/B598655.png)
Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP
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Overview
Description
Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP involves the transfer of galactose from UDP-galactose to acceptor sugars, such as N-Acetyl-glucosamine (GlcNAc), in a beta(1-4) linkage .Molecular Structure Analysis
The molecular structure of Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP is complex and involves multiple sugar units linked together. The lactosylceramide (LacCer: Galβ1-4Glcβ1-1Cer) is used as a common acceptor substrate and is elongated by different glycosyltransferases, thereby defining the classes of glycosphingolipids with their respective core structures .Chemical Reactions Analysis
The chemical reaction of Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP involves the transfer of galactose from UDP-galactose to the N-acetylglucosamine (β-GlcNAc) molecule present in the nonreducing end of acceptor glycan molecules, synthesizing the disaccharide moiety LacNAc (Galβ1-4Glc) that has a β1-4-glycosidic linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP include a boiling point of 1208.0±65.0 °C and a density of 1.73±0.1 g/cm3 .Scientific Research Applications
Glycosyltransferase Research
The compound is used in the study of glycosyltransferases, particularly β1,3-N-Acetylglucosaminyltransferase (β3GnT) enzymes . These enzymes synthesize a unique carbohydrate structure known as polylactosamine, which is carried on N- and O-glycans and glycolipids .
Carbohydrate Assembly
Polylactosamine units, synthesized by β3GnT enzymes, are considered integral components serving as a fundamental structure and backbone for carbohydrate assemblies .
Biochemical Reagent
The compound is used as a biochemical reagent in life science related research . It can be used as a biological material or organic compound .
Cancer Research
The compound has been detected in various types of cancer cells, including ovarian, uterine endometrial, and colon cancer cells . This suggests that it may play a role in cancer biology and could be a potential target for cancer treatment .
Glycolipid Synthesis
β3GnT5, a type of β3GnT enzyme, is considered important for synthesizing lacto-/neolacto-series glycolipids . The compound could be used in research related to these glycolipids .
Cell and Tissue Research
The compound has been found in various cells and tissues, indicating its expression in these cells/tissues . This suggests that it could be used in cell biology and tissue engineering research .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(2S,3S,4R,5S,6S)-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48N2O23/c1-10(39)33-17-27(56-31-23(45)21(43)18(40)13(6-35)52-31)19(41)14(7-36)51-29(17)57-28-20(42)15(8-37)53-32(25(28)47)55-26-16(9-38)54-30(24(46)22(26)44)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18-,19+,20-,21-,22+,23-,24-,25-,26+,27+,28-,29-,30+,31-,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSZRTFVRDAQGP-RMCKFCKISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)O[C@@H]3[C@@H](O[C@H]([C@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)O[C@H]5[C@H]([C@H]([C@H]([C@@H](O5)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48N2O23 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659832 |
Source
|
Record name | 4-Nitrophenyl alpha-L-allopyranosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gal beta(1-3)GlcNAc beta(1-3)Gal beta(1-4)Glc-beta-pNP | |
CAS RN |
148705-09-3 |
Source
|
Record name | 4-Nitrophenyl alpha-L-allopyranosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->3)-alpha-L-allopyranosyl-(1->4)-alpha-L-gulopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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